molecular formula C9H13Cl2N3O B8061314 2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride

2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B8061314
M. Wt: 250.12 g/mol
InChI Key: IZBRZYKHUONSOF-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-(methoxymethyl)-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBRZYKHUONSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride typically involves the reaction of a benzodiazole derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzodiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1h-1,3-benzothiazol-5-amine: Similar structure but contains a sulfur atom instead of nitrogen.

    2-(Methoxymethyl)-1h-1,3-benzoxazol-5-amine: Similar structure but contains an oxygen atom instead of nitrogen.

Uniqueness

2-(Methoxymethyl)-1h-1,3-benzodiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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